N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxy group, and a sulfonamide group
Mechanism of Action
Furan Derivatives
Furan derivatives have been found to possess a wide range of biological activities. They have been used as medicines in a number of distinct disease areas due to their advantageous biological and pharmacological characteristics . For instance, they have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .
Indole Derivatives
Indole derivatives also possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple stepsThe final step involves the sulfonamide formation through a reaction with a suitable sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the furan ring.
2-Methoxy-4,5-dimethylbenzenesulfonamide: Similar sulfonamide structure but without the furan and hydroxy groups.
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxy group, and sulfonamide group, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-12-8-15(22-4)16(9-13(12)2)24(20,21)18-11-17(3,19)10-14-6-5-7-23-14/h5-9,18-19H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHIFGKCCMSMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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